3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide
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Overview
Description
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Propanamide Group: The propanamide group can be introduced via an amide coupling reaction. This involves reacting the quinazoline derivative with 3-methoxypropylamine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the dioxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)butanamide
- 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxybutyl)acetamide
Uniqueness
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxypropyl group may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxypropyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-22-10-4-8-16-13(19)7-9-18-14(20)11-5-2-3-6-12(11)17-15(18)21/h2-3,5-6H,4,7-10H2,1H3,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJBDIYKICICSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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